![molecular formula C12H25N3O B1470089 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide CAS No. 1542666-41-0](/img/structure/B1470089.png)
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide” are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Molecular Structure Analysis
The molecular structure of piperidine derivatives typically includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . They are foundational in developing pharmaceuticals, agrochemicals, and materials due to their structural diversity and biological relevance.Scientific Research Applications
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide has been used in a variety of scientific research applications, including the study of calcium signaling in cells, the regulation of ion channels, and the inhibition of the Na+/H+ exchanger. It has also been used to study the regulation of cell adhesion molecules and the effects of oxidative stress on cells. This compound has been used to study the effects of inflammation on the heart and to investigate the role of calcium in cell death.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been found to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Piperidine derivatives have been found to have a wide range of pharmacological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide in laboratory experiments is that it is a relatively small molecule, making it easy to synthesize and use in experiments. It is also a lipophilic molecule, making it membrane-permeable and able to interact with a variety of membrane proteins. However, this compound is not very stable and has a short half-life, making it difficult to use in long-term experiments.
Future Directions
Future research on 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide could focus on its potential applications in the treatment of diseases, such as cancer and cardiovascular disease. Additionally, further research could focus on the mechanism of action of this compound and its effects on other cellular processes, such as cell migration and cell differentiation. Additionally, further research could focus on the development of more stable derivatives of this compound that could be used in long-term experiments. Finally, further research could focus on the development of novel methods for synthesizing this compound and other small molecules.
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-3-4-7-14(2)12(16)10-15-8-5-11(13)6-9-15/h11H,3-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBNMGHYAKCGIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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